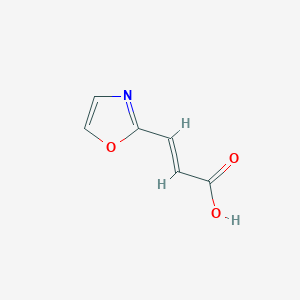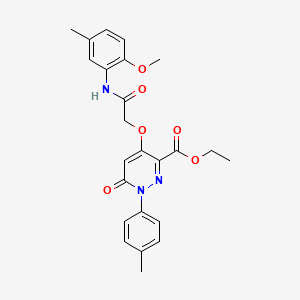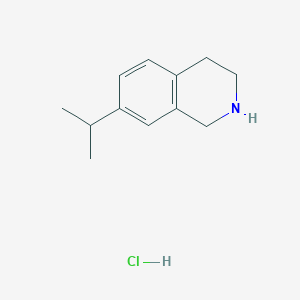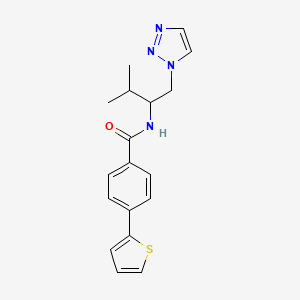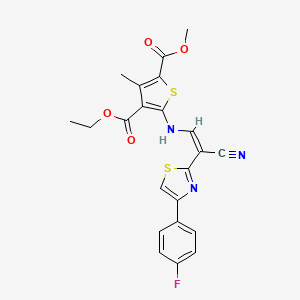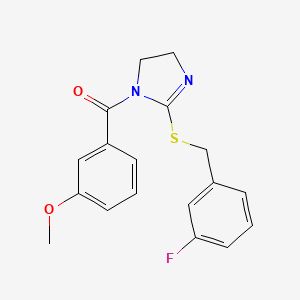![molecular formula C19H19N5O2 B2731234 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034610-04-1](/img/structure/B2731234.png)
1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is an intriguing compound featuring a complex fused ring system that includes indazole and pyrrolo[2,3-c]pyridine moieties. Its unique structure suggests potential in various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide often involves a multi-step sequence starting with the construction of the indazole core. A common starting material for the synthesis might include substituted anilines, which undergo cyclization reactions. The reaction conditions typically involve:
Temperature: : Moderate heating (80-120°C).
Solvent: : Often, organic solvents like DMF, DMSO, or THF.
Catalysts: : May involve Lewis acids or bases to facilitate cyclization.
Industrial Production Methods: For industrial-scale production, optimizations are often necessary. Techniques might include:
Flow Chemistry: : Enhances the safety and efficiency of handling hazardous chemicals.
Solid-Phase Synthesis: : Useful for purifying intermediate products and reducing reaction times.
Análisis De Reacciones Químicas
Types of Reactions: This compound can participate in several types of chemical reactions:
Oxidation: : Due to the presence of reactive sites in the pyrrolo[2,3-c]pyridine ring.
Reduction: : Primarily affects the ketone functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the indazole ring.
Oxidation Reagents: : KMnO4, PCC, or Jones reagent.
Reduction Reagents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides for alkylation, and halogenated agents for halogenation.
Oxidation: : Conversion to carboxylic acids or alcohols.
Reduction: : Formation of alcohols from ketones.
Substitution: : Introduction of various functional groups like halogens, alkyl chains, etc.
Aplicaciones Científicas De Investigación
In Chemistry: This compound’s diverse reactivity makes it an excellent intermediate in organic synthesis, facilitating the development of complex molecules.
In Biology: Its structural components suggest potential roles in enzyme inhibition or as a ligand in protein-binding studies.
In Medicine: Could be explored for drug development, especially in targeting specific proteins or pathways related to diseases.
In Industry: Its unique chemical properties could be leveraged in material science, particularly in the synthesis of new polymers or as a building block for advanced materials.
Mecanismo De Acción
The compound’s effects depend on its interaction with molecular targets, which can include:
Enzymatic Inhibition: : May act as an inhibitor for specific enzymes by binding to active sites.
Receptor Modulation: : Potential to modulate receptor activity, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Compounds like:
1-methyl-1H-indazole-3-carboxamide
N-(2-(1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
Uniqueness: The presence of both indazole and pyrrolo[2,3-c]pyridine rings in 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide confers unique reactivity and biological activity, distinguishing it from other compounds.
Propiedades
IUPAC Name |
1-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-10-7-13-8-11-24(19(26)17(13)22)12-9-20-18(25)16-14-5-3-4-6-15(14)23(2)21-16/h3-8,10-11H,9,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCFYZZDRAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2731151.png)
![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)
![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)
![4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)
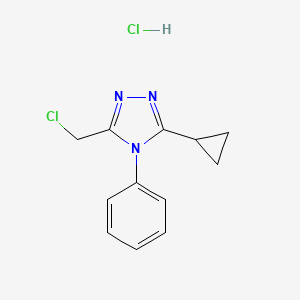
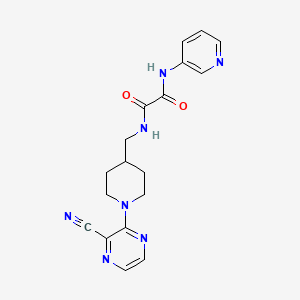
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)

